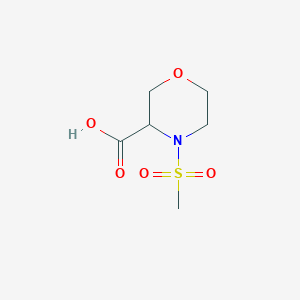![molecular formula C15H20N2O6 B1400237 benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate CAS No. 1418119-71-7](/img/structure/B1400237.png)
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate is C15H20N2O6 . The InChI code is 1S/C13H18N2O2.C2H2O4/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9,14H2,(H,15,16);(H,3,4)(H,5,6)/t11-,12+;/m0./s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.33 . It is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Aryl-1,3-Oxazinan-2-Ones and Derivatives :
- Mangelinckx et al. (2010) described the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones. This process involves the halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates, leading to these compounds with moderate to excellent diastereoselectivity. These oxazinan-2-ones can be further used to synthesize biologically important 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols (Mangelinckx et al., 2010).
Preparation of β- and γ-Lactams :
- Scanlan et al. (2004) developed a general synthetic route to oxime oxalate amides, which were then applied to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. These compounds were shown to dissociate under specific conditions to produce carbamoyl radicals, leading to the formation of pyrrolidin-2-ones and azetidin-2-ones, which are important in medicinal chemistry (Scanlan, Slawin, & Walton, 2004).
Selective O-Debenzylation of Aminosugars :
- Santana et al. (2021) explored the use of carbamate-bearing benzylated aminosugars in a process involving an iodine-promoted intramolecular hydrogen atom transfer. This method allows for the selective O-deprotection of aminosugars, enabling further chemical modifications and the synthesis of complex molecules (Santana, Herrera, & González, 2021).
Catalytic Synthesis of Carbamates :
- Lanzillotto et al. (2015) described an eco-friendly approach for the synthesis of carbamates using 1,1′-carbonyldiimidazole (CDI) in a mechanochemical process. This method is notable for its sustainability and ability to enhance the reactivity of alcohol and carbamoyl-imidazole intermediate under mild conditions, paving the way for greener synthesis techniques in organic chemistry (Lanzillotto et al., 2015).
Synthesis of Chiral Bicyclic Systems :
- Francisco et al. (2003) reported the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems from benzyl carbamate derivatives of aminoalditols. This method involves a mild and selective procedure that can be useful for preparing these complex bicyclic arrays and for selective oxidation of specific carbons in the carbohydrate skeleton (Francisco, Herrera, & Suárez, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.C2H2O4/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9,14H2,(H,15,16);(H,3,4)(H,5,6)/t11-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZADXFZPBXGCF-ZVWHLABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



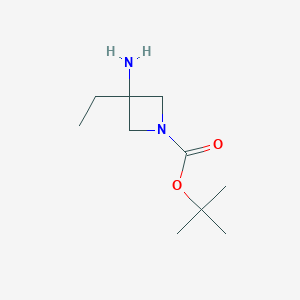
![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)
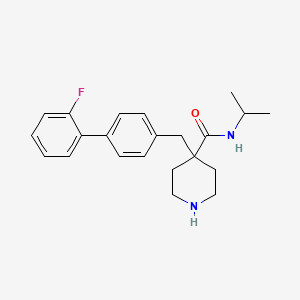
![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
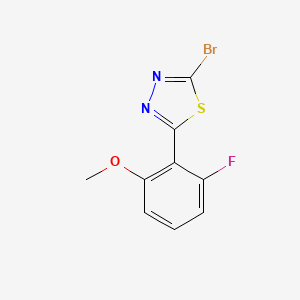
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
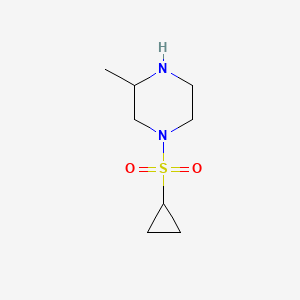
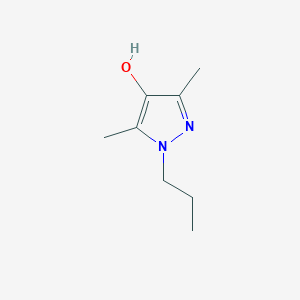
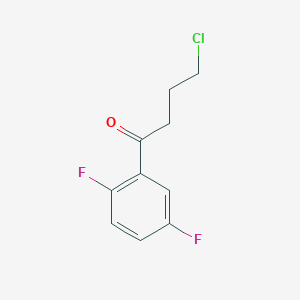
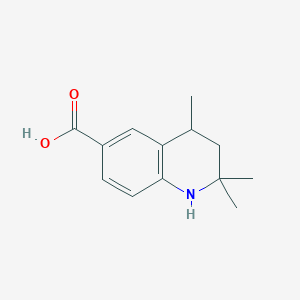
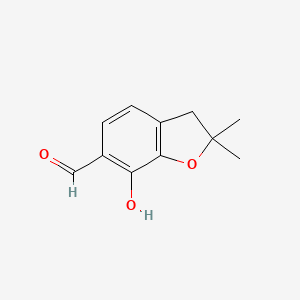
![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)
